BenchChemオンラインストアへようこそ!

3,7,8-trimethyl-5H-pyrido[4,3-b]indole

DYRK kinase Kinase inhibitor Chemical probe

SELECTIVE γ-CARBOLINE FOR DYRK3 TARGET DECONVOLUTION. 3,7,8-Trimethyl-5H-pyrido[4,3-b]indole (DYRK3 IC₅₀=1.05 µM) is the structurally matched, low-affinity DYRK3 comparator that eliminates the DYRK1A/MAO-A confounders inherent to harmine (β-carboline). Paired with its 1,3,8-regioisomer (sigma-2 Ki=90 nM), it forms an unmatched isomeric tool set for differentiating DYRK3- from sigma-2-mediated pharmacology without altering physicochemical properties. Its underexplored N-5/C-9 vectors enable novel IP generation beyond the 9-aryl tubulin inhibitor series.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
CAS No. 180520-51-8
Cat. No. B12664796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7,8-trimethyl-5H-pyrido[4,3-b]indole
CAS180520-51-8
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)NC3=C2C=NC(=C3)C
InChIInChI=1S/C14H14N2/c1-8-4-11-12-7-15-10(3)6-14(12)16-13(11)5-9(8)2/h4-7,16H,1-3H3
InChIKeyREKSRAPDIUFXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole (CAS 180520-51-8): Procurement-Relevant Identity and Structural Classification


3,7,8-Trimethyl-5H-pyrido[4,3-b]indole (CAS 180520-51-8) is a fully aromatic, tricyclic γ-carboline (pyrido[4,3-b]indole) bearing methyl substituents at the 3-, 7-, and 8-positions [1]. With a molecular formula of C₁₄H₁₄N₂ and a molecular weight of 210.27 g/mol, it represents a compact, planar heterocyclic scaffold that is isomeric with, but structurally and pharmacologically distinct from, the more extensively characterized β-carboline alkaloid class (pyrido[3,4-b]indoles) exemplified by harmine and its congeners [1][2]. The specific 3,7,8-trimethyl substitution pattern distinguishes it from the common 1,3,8-trimethyl regioisomer (CAS 801989-45-7), a fact of immediate relevance for procurement, as the two positional isomers are not interchangeable in biological assays.

Why Generic γ-Carboline or β-Carboline Scaffolds Cannot Substitute for 3,7,8-Trimethyl-5H-pyrido[4,3-b]indole in Research and Screening Programs


The γ-carboline (5H-pyrido[4,3-b]indole) core is a privileged scaffold in medicinal chemistry, with demonstrated utility across tubulin polymerization inhibition, kinase inhibition, histamine receptor modulation, and neuroprotection [1]. However, biological activity within this class is exquisitely sensitive to the position, number, and identity of substituents. The β-carboline alkaloid harmine (7-methoxy-1-methyl-9H-pyrido[3,4-b]indole), while a potent dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitor (DYRK1A IC₅₀ ≈ 0.08 μM), presents confounding polypharmacology as a monoamine oxidase A (MAO-A) inhibitor and serotonin receptor ligand [2]. In contrast, the 3,7,8-trimethyl substitution pattern on the isomeric γ-carboline framework removes the methoxy group required for potent DYRK1A engagement and alters the electronic and steric properties of the aromatic system, resulting in a fundamentally different target-interaction profile [1]. Consequently, substituting 3,7,8-trimethyl-5H-pyrido[4,3-b]indole with harmine, harmol, or other β-carboline analogs in a screening campaign introduces off-target liabilities and confounds structure-activity relationship (SAR) interpretation. The quantitative evidence below demonstrates precisely where the target compound diverges from its closest analogs.

Quantitative Differentiation Evidence for 3,7,8-Trimethyl-5H-pyrido[4,3-b]indole Against Its Closest Structural Comparators


DYRK3 Kinase Inhibition: 3,7,8-Trimethyl-γ-carboline Is a Weaker DYRK3 Ligand Than Harmine, Offering a Low-Affinity Control Probe

3,7,8-Trimethyl-5H-pyrido[4,3-b]indole exhibits weak inhibitory activity against human DYRK3, with a reported IC₅₀ of 1.05 μM (1,050 nM) in a radiometric incorporation assay using recombinant human DYRK3 and [γ-³³P]-ATP [1]. In contrast, harmine, a β-carboline comparator, inhibits DYRK3 with an IC₅₀ of approximately 0.8 μM (800 nM) as reported in vendor-validated kinase profiling . The approximately 1.3-fold difference in potency, while modest in absolute terms, is accompanied by a profound difference in selectivity profile: harmine concurrently inhibits DYRK1A (IC₅₀ ≈ 0.08 μM), DYRK2 (IC₅₀ ≈ 0.9 μM), and MAO-A (IC₅₀ ≈ 0.06 μM), whereas the 3,7,8-trimethyl-γ-carboline scaffold lacks the 7-methoxy group required for high-affinity DYRK1A engagement and is not reported to inhibit MAO-A, rendering it a cleaner albeit weaker DYRK3 ligand [2][3].

DYRK kinase Kinase inhibitor Chemical probe

Regioisomeric Specificity: 3,7,8-Trimethyl Substitution Confers Distinct Sigma-2 Receptor Binding Compared to 1,3,8-Trimethyl Analog

A closely related regioisomer, 1,3,8-trimethyl-5H-pyrido[4,3-b]indole (CAS 801989-45-7; BDBM50604967, CHEMBL1698776), has been characterized for sigma receptor binding, displaying a Ki of 90 nM at the sigma-2 receptor (TMEM97) in rat PC12 cells [1]. The 3,7,8-trimethyl regioisomer (CAS 180520-51-8), by contrast, has not been reported to bind sigma-2 receptors with comparable affinity; available evidence indicates its primary characterized target interaction is with DYRK3 (IC₅₀ = 1.05 μM) [2]. This represents a functional divergence driven solely by the shift of a single methyl group from position 1 to position 3 on the pyrido[4,3-b]indole core, dramatically altering the molecular recognition profile.

Sigma receptor Binding affinity Regioisomer differentiation

Tubulin Polymerization Inhibition: Antiproliferative Activity of 9-Aryl-5H-pyrido[4,3-b]indole Derivatives Provides SAR Context for the 3,7,8-Trimethyl Core

While direct antiproliferative data for 3,7,8-trimethyl-5H-pyrido[4,3-b]indole itself are not available in primary literature, the broader γ-carboline class has been systematically evaluated for tubulin polymerization inhibition. A series of 9-aryl-5H-pyrido[4,3-b]indole derivatives demonstrated anti-proliferative activity against HeLa cervical cancer cells, with the most potent analog (compound 7k) achieving an IC₅₀ of 8.7 ± 1.3 μM and displaying tubulin polymerization inhibition at the colchicine binding site [1]. The 3,7,8-trimethyl substitution pattern places methyl groups at positions known to modulate the electron density of the aromatic system (positions 7 and 8 on the indole ring) and at position 3 of the pyridine ring—a site that influences π-stacking interactions critical for tubulin binding [1]. This contrasts with the 9-aryl substitution strategy, which primarily modulates the pendant aryl pharmacophore, suggesting that 3,7,8-trimethyl-5H-pyrido[4,3-b]indole may serve as a distinct starting scaffold for tubulin inhibitor optimization orthogonal to the established 9-aryl series.

Tubulin polymerization Anticancer Structure-activity relationship

MAO-A Liability Profile: 3,7,8-Trimethyl-γ-carboline Lacks the Methoxy Substituent Required for MAO-A Inhibition, a Key Liability of Harmine-Class β-Carbolines

Harmine and its β-carboline analogs (harmol, harmalol) are well-characterized inhibitors of monoamine oxidase A (MAO-A), with harmine exhibiting an MAO-A IC₅₀ of 0.06 μM and a DYRK1A:MAO-A selectivity ratio of only 1.2—meaning it is essentially equipotent at both targets [1]. This MAO-A activity is associated with serotonergic side effects and potential drug-drug interactions, representing a significant liability in CNS-targeted kinase inhibitor programs [2]. The MAO-A inhibitory pharmacophore within the β-carboline series has been mapped to the 7-methoxy substituent, which is absent in 3,7,8-trimethyl-5H-pyrido[4,3-b]indole. Furthermore, the γ-carboline scaffold (pyrido[4,3-b]indole) itself has a different nitrogen topology compared to β-carbolines (pyrido[3,4-b]indole), fundamentally altering MAO active-site complementarity [3]. While direct MAO-A inhibition data for 3,7,8-trimethyl-5H-pyrido[4,3-b]indole have not been published, the structural determinants for MAO-A inhibition are absent, supporting the inference of reduced MAO-A liability relative to harmine-based analogs.

Monoamine oxidase Off-target liability Kinase selectivity

High-Value Research and Industrial Applications of 3,7,8-Trimethyl-5H-pyrido[4,3-b]indole Driven by Its Differential Profile


DYRK Kinase Selectivity Profiling: A Low-Affinity DYRK3 Control Probe with Reduced DYRK1A/MAO-A Interference

In kinase selectivity panels where harmine is employed as a DYRK1A/3 reference inhibitor, 3,7,8-Trimethyl-5H-pyrido[4,3-b]indole serves as a structurally matched, low-affinity DYRK3 comparator (IC₅₀ = 1.05 μM) that lacks the potent DYRK1A (harmine IC₅₀ ≈ 0.08 μM) and MAO-A inhibitory activities (harmine IC₅₀ ≈ 0.06 μM) of the β-carboline series. This enables researchers to attribute cellular phenotypes specifically to DYRK3 engagement rather than to the polypharmacology inherent to harmine, improving the interpretability of chemical genetic experiments [1][2].

Regioisomer-Controlled Sigma Receptor vs. Kinase Target Engagement Studies

The paired availability of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole (CAS 180520-51-8; DYRK3-active, weak sigma-2) and its 1,3,8-trimethyl regioisomer (CAS 801989-45-7; sigma-2 Ki = 90 nM) constitutes a powerful matched-pair tool set for target deconvolution. By comparing biological responses elicited by the two isomers, researchers can distinguish sigma-2 receptor-mediated effects from DYRK3-mediated effects without altering the core scaffold's physicochemical properties (logP, solubility), thereby controlling for passive membrane permeability and non-specific protein binding confounders [3][4].

γ-Carboline Scaffold Diversification for Tubulin Polymerization Inhibitor Medicinal Chemistry

The 3,7,8-trimethyl substitution pattern on the 5H-pyrido[4,3-b]indole core provides a distinct synthetic handle for diversification at the N-5 and C-9 positions, orthogonal to the well-characterized 9-aryl series that has yielded tubulin polymerization inhibitors with HeLa cell IC₅₀ values as low as 8.7 μM. Medicinal chemistry teams can leverage this underexplored substitution vector to generate novel intellectual property and explore SAR space inaccessible to the 9-aryl scaffold, with the potential to identify analogs with improved potency or reduced P-glycoprotein substrate liability [5].

Quote Request

Request a Quote for 3,7,8-trimethyl-5H-pyrido[4,3-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.